molecular formula C12H12N2O2S B12901718 1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one CAS No. 120996-85-2

1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one

Cat. No.: B12901718
CAS No.: 120996-85-2
M. Wt: 248.30 g/mol
InChI Key: IUCSECRLOOIUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Furan-2-yl)-4-methyl-6-(methylthio)pyrimidin-5-yl)ethanone is a heterocyclic compound that features a pyrimidine ring substituted with furan, methyl, and methylthio groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Furan-2-yl)-4-methyl-6-(methylthio)pyrimidin-5-yl)ethanone typically involves multi-step reactions. One common method is the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes or domino reactions . The reaction conditions often involve the use of sulfur-containing reagents and various catalysts to facilitate the formation of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-2-yl)-4-methyl-6-(methylthio)pyrimidin-5-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)-4-methyl-6-(methylthio)pyrimidine: Similar structure but lacks the ethanone group.

    4-Methyl-6-(methylthio)pyrimidine: Lacks both the furan and ethanone groups.

    2-(Furan-2-yl)-4-methylpyrimidine: Lacks the methylthio and ethanone groups.

Uniqueness

1-(2-(Furan-2-yl)-4-methyl-6-(methylthio)pyrimidin-5-yl)ethanone is unique due to the presence of both the furan and methylthio groups on the pyrimidine ring, along with the ethanone group. This combination of functional groups contributes to its distinct chemical and biological properties .

Properties

CAS No.

120996-85-2

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

1-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]ethanone

InChI

InChI=1S/C12H12N2O2S/c1-7-10(8(2)15)12(17-3)14-11(13-7)9-5-4-6-16-9/h4-6H,1-3H3

InChI Key

IUCSECRLOOIUTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.